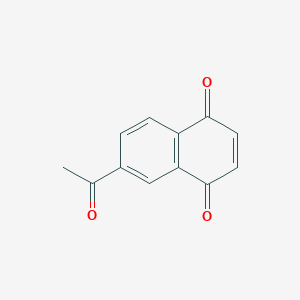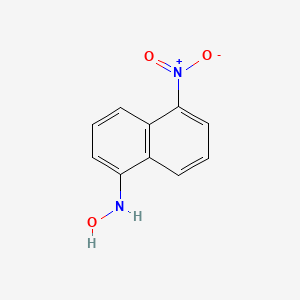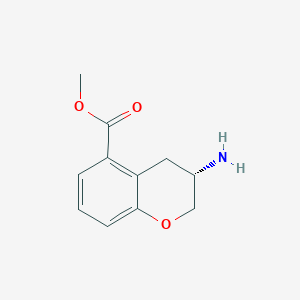
6-Acetylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetylnaphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of an acetyl group at the sixth position and a quinone structure at the first and fourth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Acetylnaphthalene-1,4-dione can be synthesized through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions. This method also offers high yields and an environmentally benign approach .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-component reactions (MCRs) due to their efficiency and high selectivity. These reactions typically involve the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of suitable catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Acetylnaphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The quinone structure makes it particularly susceptible to redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound typically yields 6-acetylnaphthalene-1,4-diol, while substitution reactions can produce various derivatives depending on the nucleophile involved .
Applications De Recherche Scientifique
6-Acetylnaphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties. The compound’s ability to undergo redox reactions makes it useful in the development of molecular probes for biochemical research . Additionally, its fluorescence properties have applications in electroluminescence devices and as molecular probes .
Mécanisme D'action
The mechanism of action of 6-Acetylnaphthalene-1,4-dione involves its redox properties. The quinone structure allows it to participate in electron transfer reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects, including antimicrobial and anticancer activities. The compound’s molecular targets include cellular proteins and DNA, which can be damaged by the ROS generated during redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 6-Acetylnaphthalene-1,4-dione include other naphthoquinone derivatives such as 2-hydroxy-1,4-naphthoquinone (lawsone) and 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin). These compounds share the quinone structure and exhibit similar redox properties .
Uniqueness: What sets this compound apart from its similar compounds is the presence of the acetyl group at the sixth position. This structural feature can influence its reactivity and biological activity, making it a unique compound for various applications.
Propriétés
Numéro CAS |
51439-36-2 |
|---|---|
Formule moléculaire |
C12H8O3 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
6-acetylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8O3/c1-7(13)8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3 |
Clé InChI |
MJDSWBRCFIGVMG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)


![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)

![Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11898475.png)



![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)

![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
